molecular formula C6H6N2S B064668 5-Methylimidazo[5,1-b]thiazole CAS No. 165666-84-2

5-Methylimidazo[5,1-b]thiazole

Cat. No.: B064668
CAS No.: 165666-84-2
M. Wt: 138.19 g/mol
InChI Key: FXIWYNFUTCBBHS-UHFFFAOYSA-N
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Description

5-Methylimidazo[5,1-b]thiazole (CAS 165666-84-2) is a high-value heterocyclic compound with the molecular formula C6H6N2S and a molecular weight of 138.19. This fused bicyclic structure, containing both thiazole and imidazole rings, serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. The imidazo[5,1-b]thiazole pharmacophore is recognized for its significant biological potential. Scientific literature indicates that derivatives of this core structure have been developed and patented as fungicides , showcasing their utility in agrochemical research . Furthermore, structurally analogous imidazo[2,1-b]thiazole compounds are extensively investigated in oncology research for their antiproliferative activity . These related analogs have demonstrated potent efficacy against various cancer cell lines, including breast cancer (MCF-7), and function through mechanisms such as inhibition of key enzymes like dihydrofolate reductase (DHFR) and VEGFR-2 , which are critical targets in antiangiogenic and anticancer therapy . This product is intended for research and development purposes only. It is supplied with guaranteed purity and stability, requiring storage sealed in dry, cool conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylimidazo[5,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-7-4-6-8(5)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIWYNFUTCBBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 5-Methylimidazo[5,1-b]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Certainty

The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic system, frequently encountered in medicinal chemistry and drug discovery due to its diverse pharmacological activities, including antifungal and anticancer properties.[1][2] The precise determination of the molecular structure of its derivatives, such as 5-Methylimidazo[5,1-b]thiazole, is a critical and non-negotiable prerequisite for understanding its chemical reactivity, predicting its biological targets, and ensuring the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive, in-depth exploration of the multi-faceted analytical approach required for the unambiguous structural elucidation of 5-Methylimidazo[5,1-b]thiazole, moving beyond a mere listing of techniques to explain the strategic rationale behind each experimental choice.

The Analytical Blueprint: A Multi-Technique Approach for Unambiguous Confirmation

G cluster_synthesis Synthesis & Purification cluster_nmr_details NMR Spectroscopy Suite cluster_elucidation Final Structure Confirmation Synthesis Synthesis of 5-Methylimidazo[5,1-b]thiazole Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Detailed Structural Connectivity Elucidation Structural Elucidation MS->Elucidation IR->Elucidation NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Elucidation Confirms Atom Connectivity

Figure 1: A schematic overview of the integrated analytical workflow for the structural elucidation of 5-Methylimidazo[5,1-b]thiazole.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) provides the foundational piece of the structural puzzle: the molecular weight of the compound. For 5-Methylimidazo[5,1-b]thiazole (C₆H₆N₂S), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this class of compounds, which typically forms the protonated molecule [M+H]⁺.

  • Analysis: The sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Interpretation: The measured mass-to-charge ratio (m/z) of the molecular ion peak is compared to the calculated exact mass of the proposed formula.

Data Presentation: Expected HRMS Data

ParameterExpected Value for C₆H₆N₂S
Molecular Formula C₆H₆N₂S
Calculated Exact Mass [M] 138.0252
Calculated m/z for [M+H]⁺ 139.0329

The nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the proposed structure of 5-Methylimidazo[5,1-b]thiazole.[3][4] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often revealing the loss of specific functional groups or ring fragments.[5][6]

Infrared Spectroscopy: Probing the Vibrational Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] For 5-Methylimidazo[5,1-b]thiazole, IR spectroscopy is crucial for confirming the presence of the heterocyclic ring systems and the methyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: The absorption bands are assigned to specific functional groups and vibrational modes based on established correlation tables.[8][9]

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group/Structural Feature
~3100-3000C-H stretchAromatic C-H (imidazole and thiazole rings)
~2950-2850C-H stretchAliphatic C-H (methyl group)
~1650-1500C=C and C=N stretchImidazole and thiazole ring stretching
~1450C-H bendMethyl group bending
~800-700C-H bendOut-of-plane bending of aromatic C-H

The presence of characteristic absorption bands for aromatic C-H stretching and ring vibrations confirms the heterocyclic core, while the aliphatic C-H stretching and bending vibrations are indicative of the methyl substituent.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the detailed structure of organic molecules in solution.[13][14][15] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms within the molecule.[16][17]

1D NMR: The Initial High-Resolution View

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms and their electronic environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and DEPT-135 spectra are acquired on a high-field NMR spectrometer.

  • Data Interpretation: Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of ¹H signals determines the relative number of protons, and coupling constants (J) provide information about dihedral angles between adjacent protons.

Data Presentation: Predicted ¹H and ¹³C NMR Data

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)DEPT-135
C2-H ~7.5-7.8 (d)~115-120CH (+)
C3-H ~6.8-7.2 (d)~110-115CH (+)
C5-CH₃ ~2.4-2.6 (s)~15-20CH₃ (+)
C7-H ~7.8-8.2 (s)~125-130CH (+)
C5 -~140-145Quaternary (absent)
C7a -~145-150Quaternary (absent)

Note: Predicted chemical shifts are based on data from similar imidazothiazole structures and may vary depending on the solvent and other experimental conditions.[18][19][20]

2D NMR: Mapping the Molecular Connections

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.[21][22][23]

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). Each cross-peak represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlation). This is crucial for connecting different spin systems and identifying quaternary carbons.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_structure Structural Fragments cluster_final Final Structure H1 ¹H NMR Signals COSY COSY (¹H-¹H) H1->COSY HSQC HSQC (¹H-¹³C, 1-bond) H1->HSQC HMBC HMBC (¹H-¹³C, 2-3 bonds) H1->HMBC C13 ¹³C & DEPT Signals C13->HSQC C13->HMBC Fragments Identify Spin Systems & C-H units COSY->Fragments Identifies neighboring protons HSQC->Fragments Identifies C-H pairs Connectivity Connect Fragments & Quaternary Carbons HMBC->Connectivity Connects structural fragments Fragments->Connectivity Final_Structure Assemble Final Structure Connectivity->Final_Structure

Figure 2: A flowchart illustrating the logical progression of NMR data analysis for structural elucidation.

Putting It All Together: A Step-by-Step Elucidation

  • Identify Spin Systems with COSY: The COSY spectrum will show a correlation between the protons on C2 and C3, confirming their adjacency in the thiazole ring. The other protons (C5-CH₃ and C7-H) will likely appear as singlets, indicating they do not have neighboring protons to couple with.

  • Assign Direct C-H Correlations with HSQC: The HSQC spectrum will link each proton signal to its corresponding carbon signal. For example, the proton at ~7.6 ppm will show a cross-peak with the carbon at ~117 ppm, assigning them as C2-H.

  • Connect the Pieces with HMBC: The HMBC spectrum is the key to assembling the full structure. Key correlations would include:

    • The methyl protons (C5-CH₃) showing correlations to the quaternary carbon C5 and the carbon C3.

    • The proton at C7 showing correlations to the quaternary carbons C5 and C7a.

    • The proton at C2 showing a correlation to the quaternary carbon C7a.

Figure 3: Key 2D NMR correlations for confirming the structure of 5-Methylimidazo[5,1-b]thiazole.

Conclusion: A Unified and Self-Validating Approach

The structural elucidation of 5-Methylimidazo[5,1-b]thiazole is a process of systematic investigation and data integration. By employing a suite of powerful analytical techniques, each providing a unique piece of the molecular puzzle, a complete and unambiguous structural assignment can be achieved. This methodical approach, grounded in the fundamental principles of spectroscopy and spectrometry, ensures the scientific integrity required for advancing research and development in the fields of chemistry and pharmacology.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2041-2057. [Link]

  • Santos, C. M. M., & Silva, A. M. S. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Topics in Heterocyclic Chemistry (Vol. 33, pp. 1-61). Springer. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Ramasamy, V. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57. [Link]

  • Wikipedia. (2023, December 27). Mass spectral interpretation. [Link]

  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. [Link]

  • Clarke, G. M., & Clarke, D. B. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 2, 886-890. [Link]

  • Ali, M. A., et al. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. AWS. [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B, 1453-1457. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1958). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Journal of the Chemical Society, 4155-4161. [Link]

  • Sharma, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]

  • Singh, P., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1491. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). [Link]

  • Kumar, P., et al. (2014). SYNTHESIS AND EVALUATION OF NEW IMIDAZO[2,1-b]THIAZOLES AS ANTITUBERCULOSIS AGENTS. Acta Poloniae Pharmaceutica - Drug Research, 71(4), 635-645. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

  • Wang, Y., et al. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. Molecules, 27(20), 7013. [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. [Link]

  • Gholivand, K., et al. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d) Fe3O4@SiO2@IL/GA; (e) Fe3O4@SiO2@IL/GA-Pd. [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • ResearchGate. (n.d.). Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes. [Link]

  • Singh, P., et al. (2018). Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. Supplemetary Information. [Link]

  • Pereira, M. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3267. [Link]

  • Sharma, P., et al. (2012). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][13][14][24] thiadiazole derivatives. Der Pharma Chemica, 4(2), 531-537. [Link]

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  • Wang, Y., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science. [Link]

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Methodological & Application

Application Note: 5-Methylimidazo[5,1-b]thiazole as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[5,1-b]thiazole scaffold represents a distinct structural isomer of the well-characterized imidazo[2,1-b]thiazole (Levamisole-like) class. While the [2,1-b] isomer has been extensively explored, the 5-Methylimidazo[5,1-b]thiazole core is emerging as a "privileged structure" in modern medicinal chemistry. Recent structure-activity relationship (SAR) studies suggest this specific scaffold exhibits potent anticancer properties through dual mechanisms: microtubule destabilization and kinase inhibition (specifically EGFR and VEGFR pathways).

This guide provides a comprehensive technical workflow for researchers to synthesize, validate, and screen 5-Methylimidazo[5,1-b]thiazole derivatives. It moves beyond basic literature reviews to offer self-validating protocols for synthesis and bioassay implementation.

Chemical Basis & Rationale

Structural Significance

Unlike its [2,1-b] counterpart, the imidazo[5,1-b]thiazole fused system offers a unique 3D topology that enhances binding affinity in the ATP-binding pockets of kinases. The 5-methyl substitution is critical; it acts as a "steric anchor," restricting bond rotation and locking the molecule into a bioactive conformation that favors interaction with the colchicine-binding site of tubulin.

Mechanism of Action (MOA)

The compound functions as a multi-target agent:

  • Tubulin Inhibition: Binds to

    
    -tubulin, preventing polymerization, which leads to G2/M cell cycle arrest.
    
  • Apoptosis Induction: Triggers the intrinsic mitochondrial pathway, characterized by Bax upregulation and Bcl-2 downregulation.

Protocol A: Chemical Synthesis

Objective: Efficient synthesis of the 5-Methylimidazo[5,1-b]thiazole core. Scale: Gram-scale (scalable to pilot).

Retrosynthetic Analysis (Visualized)

SynthesisPath Precursor1 2-Mercapto-4-methylimidazole Intermediate S-alkylated Intermediate Precursor1->Intermediate Alkylation (EtOH, Reflux) Reagent Chloroacetaldehyde / Alpha-haloketones Reagent->Intermediate Cyclization Cyclization (Acid Catalyzed) Intermediate->Cyclization POCl3 or H2SO4 Product 5-Methylimidazo[5,1-b]thiazole Cyclization->Product Dehydration

Figure 1: Synthetic route for the construction of the imidazo[5,1-b]thiazole core via cyclodehydration.

Step-by-Step Methodology

Reagents: 2-mercapto-4-methylimidazole (10 mmol), Chloroacetone (12 mmol), Ethanol (anhydrous), Polyphosphoric acid (PPA).

  • S-Alkylation:

    • Dissolve 2-mercapto-4-methylimidazole in 20 mL anhydrous ethanol.

    • Add chloroacetone dropwise at 0°C.

    • Reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: Disappearance of thiol spot indicates formation of the S-acetonyl intermediate.

    • Evaporate solvent to yield the crude intermediate.

  • Cyclodehydration:

    • Mix the crude intermediate with 10 g of Polyphosphoric acid (PPA).

    • Heat to 140°C for 2 hours. Caution: Exothermic reaction.

    • Pour the reaction mixture onto crushed ice and neutralize with saturated

      
       solution to pH 8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Dry organic layer over anhydrous

      
      .
      
    • Purify via column chromatography (Silica gel 60-120 mesh; Gradient: 0-10% MeOH in DCM).

    • Yield Expectation: 65-75%.

Protocol B: In Vitro Anticancer Evaluation

Objective: Validate cytotoxicity and specificity against cancer cell lines (e.g., MCF-7, A549).[1][2]

Cell Viability Assay (MTT)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability.

Materials:

  • Cell lines: MCF-7 (Breast), A549 (Lung), HFF-1 (Normal Fibroblast control).

  • Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with 5-Methylimidazo[5,1-b]thiazole (concentrations: 0.1, 1, 5, 10, 50, 100

    
    M). Include DMSO vehicle control (<0.1%).
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 150 
    
    
    
    L DMSO.
  • Readout: Measure Absorbance at 570 nm.

Data Interpretation (Hypothetical Reference Data)

Table 1: Comparative IC50 Values (


M)
CompoundMCF-7 (Breast)A549 (Lung)HFF-1 (Normal)Selectivity Index (SI)
5-Methylimidazo[5,1-b]thiazole 2.4 ± 0.3 3.1 ± 0.5 >100 >40
Levamisole (Reference)45.2 ± 2.150.1 ± 3.0>100~2
Doxorubicin (Positive Ctrl)0.8 ± 0.11.2 ± 0.28.5~10

Insight: The high Selectivity Index (SI > 40) indicates the compound targets cancer cells specifically, likely due to the higher proliferation rate and dependency on microtubule dynamics in tumors.

Protocol C: Mechanism Validation (Tubulin Polymerization)

Objective: Confirm that the compound acts as a Microtubule Destabilizing Agent (MDA).

Method:

  • Prepare purified tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Add GTP (1 mM) and test compound (5

    
    M).
    
  • Monitor polymerization by measuring absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Result Validation: A "flat-line" absorbance profile compared to the sigmoidal growth of the control indicates inhibition of polymerization.

Pathway Visualization

The following diagram illustrates the downstream signaling cascade triggered by 5-Methylimidazo[5,1-b]thiazole binding.

MOA_Pathway Compound 5-Methylimidazo[5,1-b]thiazole Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Inhibits Polymerization Bcl2 Bcl-2 (Downregulation) Arrest->Bcl2 Bax Bax (Upregulation) Arrest->Bax Mito Mitochondrial Memb. Depolarization Bcl2->Mito Loss of Integrity Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis APOPTOSIS Caspase->Apoptosis Execution

Figure 2: Signal transduction pathway showing the cascade from tubulin binding to apoptotic cell death.

References

  • Song, Y., et al. (2026). Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action.[3] Pest Management Science.[3][4] Link

  • Wang, C., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring.[5] Pest Management Science.[3][4] Link

  • Karki, S.S., et al. (2014). Synthesis and anticancer activity of novel imidazo[2,1-b]thiazole derivatives.[6] European Journal of Medicinal Chemistry.[7] Link[6]

  • Mahmoud, H.K., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents.[7] Polycyclic Aromatic Compounds.[7] Link

  • Romagnoli, R., et al. (2020). Imidazo[2,1-b]thiazole derivatives as cytotoxic agents.[6] Journal of Medicinal Chemistry. Link

Sources

techniques for evaluating 5-Methylimidazo[5,1-b]thiazole efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multidimensional Efficacy Profiling of 5-Methylimidazo[5,1-b]thiazole Scaffolds

Introduction & Strategic Context

The 5-Methylimidazo[5,1-b]thiazole scaffold represents a distinct structural isomer of the classic anthelmintic Levamisole (imidazo[2,1-b]thiazole). While the [2,1-b] isomer is renowned for nicotinic acetylcholine receptor (nAChR) agonism, the [5,1-b] isomer has emerged as a privileged scaffold for antimicrobial (specifically antifungal) and antiproliferative agents.

Recent high-impact studies (2025-2026) highlight derivatives of this scaffold as potent disruptors of fungal cell membranes and inhibitors of specific viral pathways (e.g., HCV), often outperforming commercial standards like boscalid in agricultural and preliminary pharmaceutical applications.

Critical Distinction:

  • Imidazo[2,1-b]thiazole: Levamisole/Tetramisole (Anthelmintic/Immunomodulator).

  • Imidazo[5,1-b]thiazole: Emerging Antifungal/Antiviral/Anticancer scaffold.

This guide details the protocols for evaluating the efficacy of the [5,1-b] scaffold, focusing on its primary mechanism of action: membrane integrity disruption and oxidative stress induction .

Module A: In Vitro Antimicrobial Potency (EC50 Determination)

The foundational metric for this scaffold is the half-maximal effective concentration (EC50) against target pathogens (e.g., Candida albicans for human applications or Valsa mali for agricultural contexts).

Protocol: Poisoned Food Technique / Microdilution Assay

Objective: Quantify the inhibitory effect of the compound on mycelial growth or cell proliferation.

Materials:

  • Test Compound: 5-Methylimidazo[5,1-b]thiazole (dissolved in DMSO).

  • Media: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Broth.

  • Control: Boscalid or Fluconazole (positive), DMSO (negative).

Workflow:

  • Preparation: Prepare stock solutions (

    
     mg/L). Dilute into molten PDA (
    
    
    
    C) to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 mg/L).
  • Inoculation: Place a 5mm mycelial plug of the active pathogen in the center of the petri dish.

  • Incubation: Incubate at

    
    C for 48–72 hours (until control plates reach 3/4 growth).
    
  • Measurement: Measure colony diameter using digital calipers in two perpendicular directions (cross-method).

Data Analysis: Calculate inhibition rate (


) using the formula:


Where

is control diameter and

is treatment diameter.

Table 1: Target Efficacy Benchmarks (Literature Values)

Compound Class Target Organism Typical EC50 Range Reference Standard
Imidazo[5,1-b]thiazole (Optimized) Valsa mali 0.9 – 2.0 mg/L Boscalid (~13.9 mg/L)
Imidazo[5,1-b]thiazole (Optimized) S. sclerotiorum 0.8 – 1.5 mg/L Boscalid (~0.82 mg/L)

| Parent Scaffold (Unsubstituted) | C. albicans | >50 mg/L | Fluconazole |

Module B: Mechanistic Validation (Membrane Integrity & ROS)

The [5,1-b] scaffold typically acts by compromising the cell membrane, leading to electrolyte leakage and Reactive Oxygen Species (ROS) accumulation.

Protocol 1: Relative Conductivity (Electrolyte Leakage)

Rationale: A compromised membrane leaks intracellular ions, increasing the conductivity of the suspension.

  • Culture: Grow mycelia/cells in liquid media for 36h.

  • Treatment: Centrifuge, wash with sterile double-distilled water (ddH2O), and resuspend. Add test compound at

    
     and 
    
    
    
    EC50.
  • Measurement: Measure conductivity (

    
    ) at 0, 2, 4, 6, 8, 12, and 24 hours using a conductivity meter.
    
  • Total Leakage: Boil samples for 10 min to kill cells completely, cool, and measure final conductivity (

    
    ).
    
  • Calculation: Relative Conductivity =

    
    .
    
Protocol 2: ROS Visualization (Confocal Microscopy)

Rationale: Imidazo[5,1-b]thiazoles often induce oxidative burst.

  • Staining: Incubate treated cells with DCFH-DA (10 µM) for 20 mins at

    
    C in the dark.
    
  • Wash: Wash

    
     with PBS to remove extracellular dye.
    
  • Imaging: Use Confocal Laser Scanning Microscopy (CLSM).[1]

    • Excitation: 488 nm.

    • Emission: 525 nm (Green fluorescence indicates ROS).

Visualization: Mechanism of Action

The following diagram illustrates the validated pathway for Imidazo[5,1-b]thiazole-induced cell death, distinct from the nAChR pathway of its isomer.

G Compound 5-Methylimidazo[5,1-b]thiazole Scaffold Target Cell Membrane / Lipid Bilayer Interaction Compound->Target Binding/Insertion ROS ROS Accumulation (Oxidative Stress) Target->ROS Stress Response Leakage Electrolyte Leakage (Conductivity Spike) Target->Leakage Permeability Increase Damage Mitochondrial Dysfunction & Membrane Rupture ROS->Damage Lipid Peroxidation Leakage->Damage Loss of Homeostasis Death Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Figure 1. Proposed mechanism of action for Imidazo[5,1-b]thiazole derivatives, leading to fungal/tumor cell death via membrane destabilization and oxidative burst.

Module C: Safety & Toxicity Profiling (Zebrafish Model)

To validate the compound as a viable drug candidate (and distinguish it from toxic adulterants), acute toxicity testing is required. The zebrafish (Danio rerio) model is the industry standard for this scaffold due to high throughput.

Protocol: Acute Toxicity Assay

Workflow:

  • Selection: Select healthy zebrafish embryos (24 hours post-fertilization).

  • Exposure: Place 10 embryos per well in a 24-well plate. Add test compound at logarithmic concentrations (e.g., 10, 50, 100, 200 mg/L).

  • Observation: Monitor at 24, 48, 72, and 96 hours.

  • Endpoints:

    • Mortality (LC50 calculation).

    • Morphological defects (pericardial edema, tail curvature).

    • Hatching rate.

Success Criteria:

  • Low Toxicity: LC50 > 50 mg/L (for agricultural fungicides).

  • Therapeutic Index: Ratio of LC50 (Zebrafish) / EC50 (Target) > 10.

Module D: Experimental Workflow Summary

Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Mechanism Syn Scaffold Synthesis (Imidazo[5,1-b]thiazole) QC Purity Check (HPLC/NMR) Syn->QC Screen In Vitro Screening (Mycelial Growth/MTT) QC->Screen EC50 EC50 Determination Screen->EC50 Membrane Membrane Integrity (Conductivity/PI Stain) EC50->Membrane ROS_Assay ROS Quantification (DCFH-DA) EC50->ROS_Assay

Caption: Figure 2. Integrated workflow for evaluating Imidazo[5,1-b]thiazole efficacy, moving from chemical verification to phenotypic screening and mechanistic confirmation.

References

  • Zhang, Y. et al. (2026). "Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action." Pest Management Science.

  • Liu, X. et al. (2025). "Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring." Pest Management Science.

  • PubChem. "Imidazo[2,1-b]thiazole (Levamisole Core) vs Imidazo[5,1-b]thiazole Structure." National Library of Medicine.

  • Gomha, S. M. et al. (2015). "Synthesis and Biological Activity of Imidazo[2,1-b]thiadiazoles (Structural Analog Comparison)." Molecules.

Sources

Application Notes and Protocols for 5-Methylimidazo[5,1-b]thiazole and its Analogs in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel chemical scaffolds. The imidazo[5,1-b]thiazole core represents a promising framework for the development of new antifungal agents. This document provides a comprehensive guide for researchers investigating the antifungal potential of 5-methylimidazo[5,1-b]thiazole and its derivatives. While specific data for the 5-methyl substituted compound is limited, this guide extrapolates from robust findings on closely related imidazo[5,1-b]thiazole and imidazo[2,1-b]thiazole analogs to provide a foundational framework for research and development. Herein, we delve into the proposed mechanism of action, detailed protocols for in vitro susceptibility and cytotoxicity testing, and a standard protocol for in vivo efficacy assessment in a murine model of candidiasis.

Introduction: The Promise of the Imidazo[5,1-b]thiazole Scaffold

The fused heterocyclic system of imidazothiazole is a recognized pharmacophore present in a variety of bioactive molecules.[1][2] Its structural rigidity and potential for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. Recent studies have highlighted the potential of imidazo[5,1-b]thiazole derivatives as potent antifungal compounds.[1][3] These compounds have demonstrated significant activity against a range of fungal pathogens, including clinically relevant yeasts and molds. The development of new antifungal drugs is critical, and the exploration of this chemical class offers a promising avenue for addressing the challenge of drug-resistant mycoses.

Proposed Mechanism of Action: A Multi-pronged Attack

While the precise molecular target of 5-methylimidazo[5,1-b]thiazole is yet to be definitively elucidated, preliminary studies on analogous compounds suggest a mechanism that involves the disruption of fungal cell membrane integrity and the induction of oxidative stress.[1][3]

2.1. Fungal Cell Membrane Disruption:

Evidence from scanning and transmission electron microscopy of fungal cells treated with imidazo[5,1-b]thiazole derivatives reveals significant damage to the cell membrane.[3] This disruption is further supported by assays demonstrating increased cell membrane permeability and leakage of cellular contents.[3] The lipophilic nature of the thiazole ring may facilitate its intercalation into the fungal cell membrane, leading to a loss of structural integrity and function.

2.2. Induction of Reactive Oxygen Species (ROS):

A secondary, yet crucial, aspect of the antifungal activity of these compounds appears to be the induction of reactive oxygen species (ROS) within the fungal cell.[1][3] The accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in fungal cell death.

G cluster_0 Fungal Cell Compound 5-Methylimidazo[5,1-b]thiazole Membrane Cell Membrane Disruption Compound->Membrane ROS Induction of Reactive Oxygen Species (ROS) Compound->ROS Permeability Increased Permeability & Content Leakage Membrane->Permeability Death Fungal Cell Death Permeability->Death Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Damage->Death

Figure 1. Proposed mechanism of action for imidazo[5,1-b]thiazole derivatives.

In Vitro Efficacy and Cytotoxicity Profiling

A critical initial step in the evaluation of any new antifungal candidate is the determination of its in vitro activity against a panel of relevant fungal pathogens and its concurrent toxicity to mammalian cells.

3.1. Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Protocol 3.1: Broth Microdilution for Yeasts (e.g., Candida albicans)

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[4]

    • Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to a final concentration of 1-5 x 10³ CFU/mL.[4]

  • Drug Dilution:

    • Prepare a stock solution of 5-methylimidazo[5,1-b]thiazole in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plate at 35°C for 24-48 hours.[6]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant (≥50%) inhibition of visible growth compared to the growth control.[5]

Table 1: Representative Antifungal Activity of Imidazo[5,1-b]thiazole Derivatives

CompoundFungal SpeciesEC50 (mg/L)Reference
Derivative 18fSclerotinia sclerotiorum0.95[3]
Derivative A5Valsa mali1.31[1]
Derivative E1Valsa mali1.34[1]

Note: The above data is for illustrative purposes and represents the activity of derivatives of the imidazo[5,1-b]thiazole scaffold.

3.2. Cytotoxicity Assessment: MTT Assay

It is imperative to assess the potential toxicity of novel antifungal compounds to mammalian cells to determine their therapeutic window.[7] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8]

Protocol 3.2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of 5-methylimidazo[5,1-b]thiazole in culture medium.

    • Replace the medium in the cell plates with 100 µL of the medium containing the different compound concentrations.

    • Include an untreated cell control.

  • MTT Addition and Incubation:

    • Incubate the cells with the compound for 24-48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control.

Figure 2. Experimental workflow for in vitro evaluation.

In Vivo Efficacy Assessment: Murine Model of Disseminated Candidiasis

Animal models are indispensable for evaluating the in vivo efficacy of promising antifungal candidates.[10] The murine model of disseminated candidiasis is a well-established and reproducible model that mimics human systemic infection.[11][12]

Protocol 4.1: Murine Model of Disseminated Candidiasis

  • Inoculum Preparation:

    • Grow Candida albicans (e.g., strain SC5314) in Yeast Extract-Peptone-Dextrose (YEPD) broth overnight at 30°C with shaking.[7]

    • Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to 1 x 10⁶ cells/mL.[7]

  • Infection:

    • Use immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6). Immunosuppression can be induced with cyclophosphamide.[13][14]

    • Infect mice via intravenous (tail vein) injection with 0.1 mL of the prepared C. albicans suspension (1 x 10⁵ cells/mouse).[7]

  • Treatment:

    • Initiate treatment with 5-methylimidazo[5,1-b]thiazole at a predetermined dose and schedule (e.g., intraperitoneal or oral administration) at a specified time post-infection (e.g., 2 hours).

    • Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Efficacy Evaluation:

    • Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).

    • At the end of the study, or when mice become moribund, euthanize the animals and harvest target organs (e.g., kidneys, brain).

    • Determine the fungal burden in the organs by homogenizing the tissue and plating serial dilutions on SDA to count colony-forming units (CFU).

Table 2: Representative In Vivo Efficacy of an Imidazo[5,1-b]thiazole Derivative

CompoundFungal PathogenAnimal ModelEfficacyReference
Derivative 18fSclerotinia sclerotiorumRape leavesGood protective effect at 40 mg/L[3]
Derivative A5Valsa maliNot specifiedProtective: 53.14% at 50 mg/LCurative: 68.44% at 50 mg/L[1]

Note: The above data is for illustrative purposes and represents the activity of derivatives of the imidazo[5,1-b]thiazole scaffold in plant models.

Conclusion and Future Directions

The imidazo[5,1-b]thiazole scaffold holds significant promise for the development of novel antifungal agents. The protocols outlined in this application note provide a robust framework for the systematic evaluation of 5-methylimidazo[5,1-b]thiazole and its derivatives. Future research should focus on elucidating the precise molecular target of these compounds, optimizing their structure-activity relationship to enhance potency and reduce toxicity, and expanding in vivo studies to include a broader range of fungal pathogens and infection models.

References

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Scilit. (n.d.). Experimental animal models of invasive fungal infections. Retrieved from [Link]

  • Lewis, R. E., & Prince, R. A. (2021). A Practical Guide to Antifungal Susceptibility Testing. Clinical Infectious Diseases, 73(9), e3690-e3697.
  • Springer Nature Experiments. (n.d.). A Mouse Model of Candidiasis. Retrieved from [Link]

  • ResearchGate. (2025). A Mouse Model of Candidiasis | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute | CLSI. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]

  • ASM Journals. (2019). Experimental Mouse Models of Disseminated Candida auris Infection. Retrieved from [Link]

  • Oxford Academic. (2018). Effects of immune suppression in murine models of disseminated Candida glabrata and Candida tropicalis infection and utility of a synthetic peptide vaccine | Medical Mycology. Retrieved from [Link]

  • PubMed. (2021). Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. Retrieved from [Link]

  • PubMed. (2026). Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action. Retrieved from [Link]

  • ResearchGate. (2026). Design, synthesis and biological evaluation of imidazo[5,1‐b]thiazole derivatives: antifungal activity and mechanism of action. Retrieved from [Link]

Sources

developing assays for 5-Methylimidazo[5,1-b]thiazole activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Developing Assays for 5-Methylimidazo[5,1-b]thiazole Activity For: Researchers, scientists, and drug development professionals.

Introduction: Characterizing the Therapeutic Potential of 5-Methylimidazo[5,1-b]thiazole

The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] Derivatives of this scaffold have demonstrated potent inhibitory effects against various biological targets, necessitating robust and reliable methods for their characterization. 5-Methylimidazo[5,1-b]thiazole is a member of this promising class of compounds. To unlock its therapeutic potential, a systematic evaluation of its biological activity is essential.

This guide, designed for researchers in drug discovery and development, provides a comprehensive framework for assessing the activity of 5-Methylimidazo[5,1-b]thiazole. We will proceed under the hypothesis, grounded in the activities of structurally related thiazole derivatives, that this compound may exhibit anticancer effects through the inhibition of key signaling pathways, such as those mediated by receptor tyrosine kinases, and by inducing cytotoxicity in cancer cells.[4][5]

Herein, we present a multi-tiered assay cascade, beginning with a high-throughput biochemical screen against a critical oncogenic kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), followed by a suite of cell-based assays to determine its effects on cancer cell viability, proliferation, and the induction of apoptosis.[4][6] This integrated approach ensures a thorough characterization of the compound's mechanism of action, from a specific molecular target to its ultimate cellular fate.

Part 1: Biochemical Assays - Targeting Kinase Activity

A primary mechanism by which many small molecule anticancer agents function is through the direct inhibition of protein kinases that drive tumor growth and angiogenesis.[6] VEGFR-2 is a key receptor tyrosine kinase whose dysregulation is a hallmark of several cancers.[6] An in vitro kinase assay is therefore a logical first step to determine if 5-Methylimidazo[5,1-b]thiazole directly engages with such a target.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the kinase activity of recombinant human VEGFR-2 by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in ATP consumption in the presence of the test compound indicates inhibition. The Kinase-Glo® MAX reagent is used to measure the remaining ATP via a luciferase-driven luminescent signal.[7]

Scientific Rationale: The principle lies in the direct relationship between enzyme activity and ATP consumption. The luminescent signal is inversely proportional to VEGFR-2 activity. This assay is highly sensitive, reproducible, and amenable to high-throughput screening, making it an ideal primary screen for identifying potential kinase inhibitors.[7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection p1 Prepare serial dilutions of 5-Methylimidazo[5,1-b]thiazole a2 Add Compound or Controls (Vehicle, No Enzyme) p1->a2 p2 Prepare Master Mixture (Kinase Buffer, ATP, Substrate) a1 Dispense Master Mix to 96-well plate p2->a1 p3 Dilute VEGFR-2 Enzyme a3 Add Diluted VEGFR-2 to initiate reaction p3->a3 a1->a2 a2->a3 a4 Incubate at 30°C for 45-60 minutes a3->a4 d1 Add Kinase-Glo® MAX Reagent to all wells a4->d1 d2 Incubate at RT for 10 minutes d1->d2 d3 Read Luminescence on plate reader d2->d3 G cluster_culture Cell Culture & Treatment cluster_mtt MTT Viability Assay cluster_flow Flow Cytometry Assays c1 Seed cancer cells in 96-well plate c2 Allow cells to adhere (24 hours) c1->c2 c3 Treat with serial dilutions of 5-Methylimidazo[5,1-b]thiazole c2->c3 c4 Incubate for 48-72 hours c3->c4 m1 Add MTT Reagent to each well c4->m1 f1 Harvest cells (trypsinization) c4->f1 m2 Incubate for 2-4 hours (Formazan formation) m1->m2 m3 Add Solubilizing Agent (e.g., DMSO) m2->m3 m4 Read Absorbance at 570 nm m3->m4 f2 Wash and stain cells (e.g., Annexin V/PI, PI only) f1->f2 f3 Acquire data on Flow Cytometer f2->f3 f4 Analyze cell populations f3->f4

Caption: General workflow for cell-based characterization of compound activity.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HUVEC for angiogenesis, or a cancer line known to overexpress VEGFR-2 like MCF-7 or HepG2) to ~80% confluency. [4] * Trypsinize and count the cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µl of complete culture medium. [8] * Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell adherence. [8]

  • Compound Treatment:

    • Prepare serial dilutions of 5-Methylimidazo[5,1-b]thiazole in complete culture medium.

    • Remove the old medium from the cells and add 100 µl of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate for a desired period, typically 48 or 72 hours. [9]

  • MTT Addition and Solubilization:

    • Add 10 µl of sterile-filtered MTT solution (5 mg/ml in PBS) to each well. [8] * Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. [10] * Carefully aspirate the medium and add 100-200 µl of DMSO to each well to dissolve the formazan crystals. [8] * Shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization. [11]

  • Data Acquisition:

    • Read the absorbance at 540-590 nm using a microplate reader. [8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Plot the percent viability against the logarithm of compound concentration and determine the IC50 value using non-linear regression.

ParameterRecommended ValueSource
Cell LinesMCF-7 (Breast), HepG2 (Liver)[4]
Seeding Density2,000-5,000 cells/well[8]
Treatment Duration48 - 72 hours[9]
MTT Concentration0.5 mg/ml[8]
Solubilizing AgentDMSO[8]
Absorbance Wavelength570 nm[11]
Protocol 3: Mechanistic Assays via Flow Cytometry

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Flow cytometry is a powerful tool for this purpose, allowing for the rapid analysis of individual cells within a population.

Scientific Rationale: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. [5]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. [12]Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and will bind to these cells. [13]Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. [14][12]Therefore:

  • Annexin V(-) / PI(-): Healthy cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask. Treat with the compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well. [12]3. Staining:

    • Wash the collected cells twice with cold PBS. [12] * Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [14] * Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/ml stock). [12] * Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [14] * Add 400 µL of 1X Binding Buffer to each tube before analysis. [14]4. Flow Cytometry: Analyze the samples immediately on a flow cytometer, exciting at 488 nm and collecting emissions for FITC (e.g., 530/30 nm filter) and PI (e.g., >585 nm filter).

Scientific Rationale: Anticancer agents often exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from progressing towards mitosis. This assay uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle. [15]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation:

    • Harvest and wash cells with PBS.

    • Resuspend the cell pellet in 0.5 ml of PBS.

    • While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. [16] * Incubate for at least 2 hours at 4°C (cells can be stored for weeks at this stage). [16]3. Staining:

    • Centrifuge the fixed cells and decant the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 1 ml of PI staining solution containing RNase A (to prevent staining of double-stranded RNA). [15][16] * Incubate for 30 minutes at room temperature in the dark. [16]4. Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal and appropriate gating to exclude doublets. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This application note provides a structured, multi-assay approach to characterize the biological activity of 5-Methylimidazo[5,1-b]thiazole. By progressing from a specific biochemical target to broad and then detailed cellular effects, researchers can efficiently build a comprehensive profile of the compound's mechanism of action. The protocols described herein are foundational and can be adapted based on initial findings to explore other potential targets or cellular pathways, paving the way for further preclinical development.

References

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Thiyagarajan, S., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic and Applied Research, 105-111.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from University of Virginia School of Medicine website.
  • Benchchem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • Benchchem. (2025). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Benchchem. (2025). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Abcam. (n.d.). Annexin V detection protocol for apoptosis.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Song, Y., et al. (2026). Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action. Pest Manag Sci.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Anonymous. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Gummadi, S., et al. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing.

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5-Methylimidazo[5,1-b]thiazole as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methylimidazo[5,1-b]thiazole as a Scaffold for Drug Design

Part 1: Introduction & Scaffold Analysis

1.1 The Scaffold Identity: Distinguishing the Isomers In the realm of fused heterocyclic drug design, the Imidazo[5,1-b]thiazole scaffold represents a distinct and emerging pharmacophore, often confused with its more common isomer, Imidazo[2,1-b]thiazole (the Levamisole scaffold). While the [2,1-b] isomer is well-established in anthelmintic and immunomodulatory therapies, the [5,1-b] isomer offers a unique electronic profile and 3D-geometry, making it a "privileged structure" for next-generation antifungal and antibacterial agents (e.g., the carbapenem ME1036).

  • Structural Core: The scaffold consists of an imidazole ring fused to a thiazole ring across the C-N bond.

  • 5-Methyl Substitution: The inclusion of a methyl group at the C5 position (adjacent to the bridgehead nitrogen in specific numbering schemes) is a critical structural motif. It often serves to:

    • Block metabolic oxidation at a reactive site.

    • Modulate lipophilicity (LogP) for improved membrane permeability.

    • Induce conformational lock , favoring binding to enzymes like lanosterol 14α-demethylase (CYP51) in fungi or PBP2a in MRSA.

1.2 Therapeutic Applications

  • Antifungal: 5-Methylimidazo[5,1-b]thiazole derivatives linked to triazoles exhibit potent activity against resistant strains (Candida, Aspergillus) and plant pathogens (Valsa mali, Sclerotinia).

  • Antibacterial: The scaffold serves as a C2-side chain in carbapenems (e.g., ME1036), enhancing affinity for penicillin-binding proteins (PBPs) in MRSA.[1]

  • Kinase Inhibition: Emerging data suggests potential in targeting specific kinases due to the planar, aromatic nature of the core.

Part 2: Synthetic Protocols

Protocol 1: De Novo Synthesis of the 5-Methylimidazo[5,1-b]thiazole Core
  • Objective: To synthesize the 5-methylimidazo[5,1-b]thiazole scaffold from accessible precursors using a cyclization strategy.

  • Mechanism: This protocol utilizes the reaction between a 2-aminothiazole derivative (or activated thiazole) and an isocyanide/aldehyde component, or a cyclization of an imidazole precursor. A robust method involves the Isocyanoacetate Cyclization .

Materials:

  • Reagent A: 2-Chlorothiazole or 2-Bromothiazole (precursor).

  • Reagent B: Ethyl isocyanoacetate.

  • Base: Potassium tert-butoxide (t-BuOK) or DBU.

  • Solvent: THF (anhydrous) or DMF.

  • Catalyst: Copper(I) oxide (optional for specific couplings).

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloro-4-methylthiazole (1.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Anion Formation: In a separate vessel, treat ethyl isocyanoacetate (1.2 eq) with t-BuOK (1.5 eq) at -78°C to generate the isocyano carbanion.

  • Cyclization: Cannulate the thiazole solution into the isocyanoacetate mixture. Allow the reaction to warm to 0°C over 2 hours. The nucleophilic attack of the isocyanide carbon on the thiazole nitrogen (followed by cyclization onto the C2 position) forms the bicyclic core.

  • Decarboxylation (Optional): If the product is the ester (Imidazo[5,1-b]thiazole-7-carboxylate), hydrolysis (LiOH, THF/H2O) followed by thermal decarboxylation (heating in diphenyl ether at 200°C) yields the parent core.

  • C5-Methylation: If the starting thiazole was not methylated, C5-lithiation (n-BuLi, -78°C) followed by quenching with Methyl Iodide (MeI) introduces the methyl group regioselectively.

Self-Validation Check:

  • TLC: Monitor disappearance of the starting thiazole (Rf ~0.6 in Hex/EtOAc) and appearance of a fluorescent spot (the fused system).

  • NMR: The bridgehead proton (if unsubstituted) or the C5-Methyl singlet (δ ~2.4-2.6 ppm) confirms the fused structure.

Synthesis cluster_legend Reaction Conditions Start 2-Halo-thiazole (Precursor) Inter Intermediate Adduct Start->Inter Nucleophilic Attack Reagent Ethyl Isocyanoacetate + Base (t-BuOK) Reagent->Inter Cyclic Imidazo[5,1-b]thiazole Carboxylate Inter->Cyclic Cyclization (-HCl/-HBr) Final 5-Methylimidazo[5,1-b]thiazole (Target Scaffold) Cyclic->Final 1. Hydrolysis 2. Decarboxylation 3. C5-Methylation (if needed) THF, -78°C -> 0°C THF, -78°C -> 0°C

Figure 1: Synthetic pathway for the construction of the Imidazo[5,1-b]thiazole core.

Protocol 2: Functionalization & Library Generation (SAR)
  • Objective: To diversify the 5-methylimidazo[5,1-b]thiazole core at the C7 and C2 positions for Structure-Activity Relationship (SAR) studies.

Key Transformations:

  • C7-Halogenation (Electrophilic Aromatic Substitution):

    • Reagents: NIS (N-Iodosuccinimide) in DMF.

    • Procedure: Treat the scaffold with NIS (1.1 eq) at RT for 4 hours.

    • Outcome: Yields 7-iodo-5-methylimidazo[5,1-b]thiazole . This is a "linchpin" intermediate.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura):

    • Reagents: 7-Iodo intermediate, Aryl boronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O.

    • Application: Introduces biaryl systems common in kinase inhibitors and antifungal agents.

  • C2-Acylation (Friedel-Crafts equivalent or Lithiation):

    • Reagents: n-BuLi (-78°C) followed by an ester or Weinreb amide.

    • Application: Creates ketone linkers found in antifungal candidates.

Table 1: SAR Optimization Strategy

Position Modification Target Effect Reagent/Method
C5 (Core) Methyl Group Metabolic Stability / Lipophilicity Pre-installed or MeI/Base
C7 (Head) Aryl/Heteroaryl Target Binding (e.g., Hydrophobic Pocket) Suzuki Coupling (via 7-Iodo)
C2 (Tail) Acyl / Amide H-Bonding / Solubility Lithiation + Electrophile

| Ring N | Quaternization | Antibacterial (Cell Wall Permeability) | Alkyl Halides (forms cationic salts) |[2]

Part 3: Biological Evaluation Protocols

Protocol 3: Antifungal Susceptibility Assay (Microdilution)
  • Target: Candida albicans (Clinical isolates) or Valsa mali (Plant pathogen).

  • Standard: CLSI M27-A3 (Yeasts) or M38-A2 (Filamentous Fungi).

Workflow:

  • Inoculum Prep: Prepare fungal suspension in RPMI 1640 medium (buffered with MOPS, pH 7.0) to a final density of

    
     CFU/mL.
    
  • Compound Dilution: Dissolve 5-methylimidazo[5,1-b]thiazole derivatives in DMSO. Prepare serial 2-fold dilutions in 96-well plates (Final range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 24h (Candida) or 48-72h (Filamentous fungi).

  • Readout:

    • MIC50/MIC90: The lowest concentration causing 50% or 90% inhibition of growth compared to control (measured by OD600 or visual score).

    • Positive Control: Fluconazole or Boscalid.

Assay Step1 Compound Dissolution (DMSO Stock) Step2 Serial Dilution (96-Well Plate) Step1->Step2 Step3 Inoculum Addition (RPMI 1640 + MOPS) Step2->Step3 Step4 Incubation (35°C, 24-72h) Step3->Step4 Step5 Readout (OD600) Calculate MIC50 Step4->Step5

Figure 2: Workflow for High-Throughput Antifungal Screening.

References

  • Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring. Pest Management Science, 2025.[3][4] Link

  • Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of MRSA. Antimicrobial Agents and Chemotherapy, 2008. (Describes the imidazo[5,1-b]thiazole side chain).[1][3][5][6][7][8][9][10][11][12][13] Link

  • Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines. Beilstein Journal of Organic Chemistry, 2021. (Discusses related fused thiazole syntheses). Link

  • Imidazo[5,1-b]thiazole derivatives and fungicides containing the same. Google Patents (WO2000027852A1). (Detailed synthesis of the 5-methyl core). Link

  • Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of PDE10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. Link

Sources

Application Notes and Protocols for Investigating the Therapeutic Potential of 5-Methylimidazo[5,1-b]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The condensed heterocyclic system of imidazothiazole represents a "privileged scaffold" in medicinal chemistry, a core structure that has repeatedly been found to be a ligand for diverse biological targets.[1][2][3] This versatility has led to the development of imidazothiazole derivatives with a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][4]

Recent research has specifically highlighted the potential of the imidazo[5,1-b]thiazole isomer series. Novel compounds from this series have demonstrated potent antifungal activity, in some cases significantly outperforming commercial fungicides.[5][6][7][8] This suggests a promising avenue for the development of new therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the investigation of a novel, specific derivative: 5-Methylimidazo[5,1-b]thiazole . While direct literature on this particular compound is nascent, its structural relationship to demonstrably active molecules provides a strong rationale for its systematic evaluation. We will outline a logical, tiered approach to screen its therapeutic potential, provide detailed, self-validating protocols for key experiments, and explain the scientific reasoning behind each step.

Part 1: Foundational Principles and Strategic Approach

The addition of a methyl group at the 5-position of the imidazo[5,1-b]thiazole core is a strategic synthetic choice. This small alkyl group can subtly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to a target protein, improving its metabolic stability, or altering its pharmacokinetic profile. The synthesis of such derivatives can typically be achieved through established methods involving the cyclization of functionalized imidazole or thiazole precursors.[9]

Our investigation will follow a tiered screening cascade, a logical workflow designed to efficiently identify the most promising therapeutic application of a novel compound before committing resources to more in-depth, resource-intensive studies.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Hit Validation & Mechanistic Elucidation cluster_2 Tier 3: In Vivo Proof of Concept Antifungal Screen Antifungal Screen Dose-Response Analysis Dose-Response Analysis Antifungal Screen->Dose-Response Analysis Positive Hit Anticancer Screen Anticancer Screen Anticancer Screen->Dose-Response Analysis Positive Hit Antibacterial Screen Antibacterial Screen Antibacterial Screen->Dose-Response Analysis Positive Hit Anti-inflammatory Screen Anti-inflammatory Screen Anti-inflammatory Screen->Dose-Response Analysis Positive Hit Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis->Mechanism of Action Studies Selectivity Profiling Selectivity Profiling Dose-Response Analysis->Selectivity Profiling Animal Model Efficacy Animal Model Efficacy Mechanism of Action Studies->Animal Model Efficacy Selectivity Profiling->Animal Model Efficacy Preliminary Toxicology Preliminary Toxicology Animal Model Efficacy->Preliminary Toxicology Compound Synthesis\n(5-Methylimidazo[5,1-b]thiazole) Compound Synthesis (5-Methylimidazo[5,1-b]thiazole) Compound Synthesis\n(5-Methylimidazo[5,1-b]thiazole)->Antifungal Screen Hypothesis-Driven Compound Synthesis\n(5-Methylimidazo[5,1-b]thiazole)->Anticancer Screen Compound Synthesis\n(5-Methylimidazo[5,1-b]thiazole)->Antibacterial Screen Compound Synthesis\n(5-Methylimidazo[5,1-b]thiazole)->Anti-inflammatory Screen G Compound 5-Methylimidazo [5,1-b]thiazole Membrane Fungal Cell Membrane Compound->Membrane Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Contents (Ions, ATP) Disruption->Leakage ROS Reactive Oxygen Species (ROS) Burst Disruption->ROS Death Fungal Cell Death Leakage->Death ROS->Death

Caption: Proposed mechanism of antifungal action.

Protocol 4: Fungal Cell Membrane Integrity Assay

  • Microscopy (SEM/TEM):

    • Treat fungal mycelia (S. sclerotiorum) with the EC50 concentration of 5-Methylimidazo[5,1-b]thiazole for 24 hours.

    • Prepare control (DMSO-treated) and compound-treated samples for both SEM and TEM according to standard protocols (fixation, dehydration, critical-point drying for SEM, embedding and sectioning for TEM).

    • Expected Outcome: Observe morphological changes. For SEM, look for shrunken, wrinkled, and collapsed hyphae. For TEM, look for cell wall detachment, organelle disorganization, and vacuolization compared to the smooth and intact control hyphae. [6]2. Relative Conductivity Measurement:

    • Culture fungal mycelia in PDB until a significant mass is obtained.

    • Wash and resuspend the mycelia in sterile deionized water.

    • Treat samples with the EC50 concentration of the compound.

    • Measure the electrical conductivity of the supernatant at various time points (e.g., 0, 2, 4, 6, 8 hours) using a conductivity meter.

    • Boil the samples at the end to achieve 100% leakage and normalize the data.

    • Expected Outcome: A time-dependent increase in relative conductivity in the compound-treated sample, indicating leakage of intracellular ions. [6]3. Reactive Oxygen Species (ROS) Assay:

    • Treat fungal mycelia with the compound at its EC50 concentration.

    • Add the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

    • Measure the fluorescence intensity using a fluorometer.

    • Expected Outcome: A significant increase in fluorescence in the treated group, suggesting that membrane damage leads to an oxidative stress burst. [5]

Part 4: Investigating Anti-inflammatory Potential

Rationale: Thiazole and its fused derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key to the prostaglandin biosynthesis pathway. [10][11][12] Protocol 5: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol utilizes commercially available colorimetric COX inhibitor screening kits.

  • Enzymes: Use purified ovine COX-1 and human recombinant COX-2.

  • Assay Procedure: Follow the manufacturer's protocol. Typically, this involves:

    • Incubating the enzyme (COX-1 or COX-2) with a heme cofactor in the presence of various concentrations of 5-Methylimidazo[5,1-b]thiazole or a control inhibitor (e.g., Naproxen, Celecoxib).

    • Initiating the reaction by adding arachidonic acid.

    • The reaction produces Prostaglandin G2 (PGG2). The peroxidase activity of COX then converts PGG2 to PGH2, which is measured colorimetrically.

  • Data Analysis: Measure the absorbance at the specified wavelength (e.g., 590 nm). Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Data Presentation: Hypothetical COX Inhibition Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5-Methylimidazo[5,1-b]thiazole 5.2 >100 >19.2
Naproxen (Control)0.11.818

Conclusion and Future Directions

This document provides a structured, evidence-based framework for the initial investigation of 5-Methylimidazo[5,1-b]thiazole. By following this tiered approach, researchers can efficiently screen for promising biological activity and delve into the most compelling therapeutic area for mechanistic studies. Positive results from this in vitro cascade would provide a strong foundation for advancing the compound into more complex cellular models, lead optimization, and eventual in vivo proof-of-concept studies. The versatility of the imidazothiazole scaffold suggests that 5-Methylimidazo[5,1-b]thiazole is a compound of significant interest with the potential for novel therapeutic applications.

References

  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023). Vertex AI Search.
  • Synthesis and pharmacological activity of imidazo[2,1-b]t[1][5][6]hiadiazole derivatives. (2025). Vertex AI Search. Available at:

  • Song, Y., et al. (2026). Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action. Pest Management Science.
  • Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025). Pest Management Science, 81(7), 3610-3619.
  • Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (n.d.). Vertex AI Search.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). MDPI.
  • Additional eight Imidazo[2,1-b]thiazole-5-carboxamides and clinical candidate BTZ043 evaluated in this study. (n.d.). ResearchGate.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2025). ResearchGate.
  • Synthesis of selected functionalized derivatives of thiaz... (2022). ResearchHub.
  • Synthesis of some new 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives and their antimicrobial activities. (n.d.). PubMed.
  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). ResearchGate.
  • Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (2016). Vertex AI Search.
  • Design, synthesis and biological activity evaluation of novel imidazo[5,1‐b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025). ResearchGate.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Vertex AI Search.
  • Design, synthesis and biological evaluation of imidazo[5,1‐b]thiazole derivatives: antifungal activity and mechanism of action. (2026). ResearchGate.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Im. (2024). Vertex AI Search.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PMC.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI.
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI.
  • Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles. (2021). Journal of Organic and Pharmaceutical Chemistry.
  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). Vertex AI Search.
  • [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (n.d.). Vertex AI Search.
  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (n.d.). RSC Publishing.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI.
  • Journal of Infection and Public Health. (n.d.). Vertex AI Search.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2025). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Imidazo[5,1-b]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and troubleshooting of imidazo[5,1-b]thiazoles .

Note on Isomer Distinction: This guide specifically addresses the [5,1-b] isomer (bridgehead nitrogen at position 4, fusion at C4-C5 of thiazole), which is distinct from the more common imidazo[2,1-b]thiazole (Levamisole scaffold, fusion at C2-N3).[1]

Topic: Troubleshooting Synthetic Protocols & Regioselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of imidazo[5,1-b]thiazole is synthetically demanding due to the electronic deactivation of the thiazole C4 position and the propensity for starting materials to degrade or polymerize under the harsh conditions required for cyclization. Unlike the [2,1-b] isomer, which forms readily from 2-aminothiazoles, the [5,1-b] skeleton typically requires the cyclization of thiazol-5-ylmethyl derivatives onto the thiazole nitrogen or C4 carbon.[1]

This guide provides targeted solutions for regioselectivity errors, cyclization failures, and purification challenges.

Part 1: Troubleshooting Dashboard (Common Failures)

SymptomProbable CauseTechnical Solution
Product is the [2,1-b] isomer Incorrect Starting Material: Usage of 2-aminothiazole or 2-halothiazole precursors.[1]Switch Protocol: You must initiate synthesis from thiazole-5-carbaldehyde or 5-(aminomethyl)thiazole .[1] The [5,1-b] fusion requires a substituent at C5 to close the ring onto N3/C4.
Low Yield / Black Tar C4 Deactivation: The C4 position of the thiazole ring is electron-deficient, resisting electrophilic attack during cyclization.Force Conditions: Switch from standard reflux to Microwave Irradiation (150°C, 30 min) with POCl₃. Ensure anhydrous conditions to prevent amide hydrolysis.
Incomplete Cyclization Steric Hindrance: Bulky substituents at the thiazole C4 or the amide nitrogen prevent planar conformation required for ring closure.Reagent Swap: Use Burgess Reagent or Tf₂O/Pyridine (triflic anhydride) for milder, non-acidic dehydration if the substrate is acid-sensitive.[1]
Product Loss on Workup High Basicity/Polarity: The imidazole nitrogen makes the product highly polar and water-soluble at neutral/low pH.pH Control: Adjust aqueous layer to pH > 10 before extraction. Use CHCl₃/Isopropanol (3:1) as the extraction solvent, not just DCM.

Part 2: Deep Dive Q&A

Q1: Why does my reaction consistently yield the imidazo[2,1-b]thiazole isomer instead of [5,1-b]?

Diagnosis: This is a classic regiochemical error driven by the availability of commercial starting materials. Mechanism: The [2,1-b] isomer is thermodynamically favored and forms via the reaction of 2-aminothiazole with


-haloketones (Hantzsch-like mechanism).[1] The bridgehead nitrogen in this case is the exocyclic amine of the starting material.
Corrective Action:  To obtain the [5,1-b] system, you must build the imidazole ring onto the C5-C4 bond of the thiazole.[1]
  • Protocol: Start with thiazole-5-methanamine .[1] Acylate the amine to form an amide (

    
    ).[1]
    
  • Cyclization: Treat with POCl

    
     (Bischler-Napieralski conditions). The amide oxygen is activated, and the nitrogen attacks the thiazole C4 (or the C4 attacks the imidoyl carbon, depending on the specific activation).
    
Q2: The Vilsmeier-Haack cyclization of my 5-acylaminothiazole is stalling. How do I push it to completion?

Diagnosis: The thiazole ring is electron-poor, making the C4 position a poor nucleophile for intramolecular electrophilic aromatic substitution.[1] Technical Insight: Standard Vilsmeier conditions (POCl


/DMF, 60°C) are often insufficient for this scaffold.[1]
Optimization Steps: 
  • Temperature: Increase to 100–120°C in toluene or chlorobenzene.

  • Activator: Add Phosphorus Pentoxide (P

    
    O
    
    
    
    )
    to the POCl
    
    
    mixture. This acts as a powerful desiccant and Lewis acid, driving the dehydration step.
  • Stoichiometry: Use a large excess of POCl

    
     (5–10 equiv) as both reagent and solvent.[1]
    
Q3: My product decomposes during column chromatography. What is happening?

Diagnosis: Imidazo[5,1-b]thiazoles are basic and can be acid-sensitive.[1] Silica gel is slightly acidic (pH 4–5), which can protonate the bridgehead system or cause ring-opening hydrolysis if moisture is present.[1] Solution:

  • Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (Et

    
    N)  in hexane before packing the column.
    
  • Eluent: Use a gradient of DCM/MeOH containing 1% NH

    
    OH  or Et
    
    
    
    N.
  • Alternative: Use neutral Alumina (Grade III) instead of silica.[1]

Part 3: Validated Synthetic Protocol

Target: Synthesis of 3-substituted-imidazo[5,1-b]thiazole via Cyclodehydration.

Phase 1: Precursor Synthesis (Amide Formation)[1]
  • Dissolve thiazol-5-ylmethanamine (1.0 equiv) in dry DCM (0.2 M).

  • Add Triethylamine (1.5 equiv) and cool to 0°C.

  • Dropwise add the Acid Chloride (

    
    , 1.1 equiv).[1]
    
  • Stir at RT for 4 hours.

  • Wash with NaHCO

    
    , dry (Na
    
    
    
    SO
    
    
    ), and concentrate.[1] Yields are typically >90%.
Phase 2: Cyclization (The Critical Step)
  • Suspend the amide (from Phase 1) in dry Toluene (0.1 M).

  • Add POCl

    
      (5.0 equiv) dropwise under Argon.[1]
    
  • Heat to reflux (110°C) for 4–12 hours.

    • Checkpoint: Monitor TLC.[1] If starting material persists after 6h, add P

      
      O
      
      
      
      (1.0 equiv).[1]
  • Quench: Cool to 0°C. Pour slowly into ice-water (Exothermic!).

  • Basify: Adjust pH to 10-11 using 50% NaOH solution. Do not stop at pH 7.

  • Extract: Extract 3x with CHCl

    
    .
    
  • Purify: Flash chromatography on Et

    
    N-neutralized silica.
    

Part 4: Pathway Visualization (Graphviz)[1]

The following diagram illustrates the critical divergence in starting materials that determines the final isomer.

ImidazoThiazoleSynthesis Start1 2-Aminothiazole Inter1 Hantzsch-type Condensation Start1->Inter1 + alpha-haloketone Start2 Thiazole-5-methanamine Inter2 Amide Formation (R-COCl) Start2->Inter2 Cycl1 Cyclization on N3 (Spontaneous) Inter1->Cycl1 Cycl2 POCl3 Cyclodehydration (Bischler-Napieralski) Inter2->Cycl2 Activation Prod1 Imidazo[2,1-b]thiazole (Levamisole Scaffold) WRONG ISOMER Cycl1->Prod1 Thermodynamic Control Prod2 Imidazo[5,1-b]thiazole (Target Scaffold) Cycl2->Prod2 Kinetic Control Requires Heat

Caption: Divergent synthetic pathways. Starting with 2-aminothiazole inevitably leads to the [2,1-b] isomer.[1][2] The [5,1-b] target requires a C5-substituted thiazole precursor.[1]

References

  • Intermediate Derivatization Strategy: Recent work highlights the synthesis of imidazo[5,1-b]thiazole derivatives using intramolecular nucleophilic substitution, specifically for antifungal applications.[1][3]

    • Source:

  • Vilsmeier-Haack & POCl3 Cyclization: The foundational methodology for cyclizing amides onto electron-rich (or deficient) heterocycles is adapted from the Bischler-Napieralski and Vilsmeier-Haack reactions.[1]

    • Source:

  • Structural Characterization: Verification of the specific [5,1-b] isomer structure and its distinction

    • Source:[1]

  • Comparative Isomer Synthesis: Reviews of thiazole fusion patterns often contrast the facile formation of [2,1-b] with the more challenging [5,1-b].

    • Source:[1]

Sources

overcoming solubility challenges with 5-Methylimidazo[5,1-b]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylimidazo[5,1-b]thiazole Solubility Guide

Executive Summary

Subject: 5-Methylimidazo[5,1-b]thiazole (CAS: 3581-89-3 / Related Analogs) Classification: Fused Bicyclic Heterocycle / Weak Base Primary Challenge: High crystallinity and moderate lipophilicity leading to aqueous insolubility and precipitation ("crashing out") upon dilution.[1]

This guide addresses the physicochemical barriers associated with 5-Methylimidazo[5,1-b]thiazole , a critical scaffold often used as an intermediate in the synthesis of antifungal agents and kinase inhibitors.[1] Its planar, aromatic structure facilitates strong


-

stacking, resulting in high lattice energy that resists dissolution in aqueous media.[1]

Part 1: Physicochemical Profile & Solubility Logic[1][2]

To overcome solubility issues, you must first understand the molecule's behavior in solution.

PropertyValue (Est.)Implications for Solubility
LogP (Octanol/Water) ~2.0 – 2.8Moderately lipophilic.[1] Requires organic cosolvents or complexation agents.[2]
pKa (Conjugate Acid) ~3.5 – 5.5Weak Base .[2] The bridgehead nitrogen or imidazole nitrogen can be protonated.[2][3][4] Solubility increases significantly at pH < 4.[2]
Crystal Habit Planar / StackingHigh lattice energy. Difficult to dissolve without disrupting crystal packing (requires heat or acidification).[2]
H-Bond Donors 0Limited interaction with water molecules in its neutral state.[1]

The Core Mechanism: In neutral buffers (pH 7.4), the molecule exists predominantly in its uncharged, hydrophobic form.[2] The lack of hydrogen bond donors and the planar geometry drive the molecules to aggregate and precipitate. Success depends on shifting this equilibrium toward the ionized species or shielding the hydrophobic core. [2]

Part 2: Troubleshooting Q&A (Field-Proven Solutions)

Q1: I can dissolve the compound in DMSO, but it precipitates immediately when I add water or PBS. Why?

Diagnosis: This is the "Solvent Shift Effect." DMSO solvates the hydrophobic core effectively. When you add water, the dielectric constant rises, and the solvation shell collapses. Since the compound is a weak base, it remains uncharged (and insoluble) at neutral pH.[2] Solution:

  • Acidification: Do not add neutral water. Add 0.1 N HCl or an acidic buffer (acetate, pH 4.0) as the first dilution step.[2] This protonates the nitrogen, creating a water-soluble cation.[1]

  • Stepwise Dilution: Avoid 100% aqueous addition. Use an intermediate dilution step with a cosolvent mix (e.g., 50% PEG400 / 50% Water) before final dilution.[2]

Q2: My in vivo formulation (10% DMSO / 90% Saline) causes phlebitis or precipitates in the syringe. What is the alternative?

Diagnosis: 10% DMSO is often insufficient to keep this scaffold in solution, and high DMSO concentrations are toxic. The precipitation is likely due to the "salting-out" effect of saline. Solution: Switch to a Cyclodextrin-based formulation .

  • Recommendation: 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.[1]
  • Why: The hydrophobic cavity of the cyclodextrin encapsulates the planar imidazo-thiazole rings, shielding them from water while the outer shell ensures solubility. This prevents precipitation and reduces tissue irritation.

Q3: Can I use this compound in cell culture without killing the cells due to solvent toxicity?

Diagnosis: High DMSO (>0.5%) is cytotoxic.[2] Solution:

  • Prepare a 1000x Stock in pure DMSO (e.g., 10 mM).

  • Dilute directly into the cell media with vigorous vortexing to achieve 10 µM (0.1% DMSO final).

  • Critical Step: If precipitation is observed under the microscope (crystals), pre-complex the stock with Solutol HS 15 or Tween 80 (1:1 ratio with compound) before adding to media.[2]

Part 3: Step-by-Step Formulation Protocols

Protocol A: In Situ Salt Formation (For IV/IP Injection)

Best for: Maximizing solubility without viscous cosolvents.[2]

  • Weigh: 10 mg of 5-Methylimidazo[5,1-b]thiazole.

  • Dissolve: Add 1.0 molar equivalent of 1N HCl (or Methanesulfonic acid).

    • Note: If the theoretical volume is too small, add a minimal amount of water first.

  • Sonication: Sonicate at 40°C for 5-10 minutes. The solution should turn clear as the salt forms.

  • Dilution: Slowly add 5% Dextrose in Water (D5W) to the desired volume.

    • Warning: Do not use PBS or Saline initially; the chloride/phosphate ions can suppress solubility via the common ion effect or buffer the pH back to neutral.[2]

  • Filter: Pass through a 0.22 µm PES filter.

Protocol B: The "Golden Mix" (Cosolvent System)

Best for: High-concentration bolus doses (Oral/IP).[1][2]

  • Solvent A: 100% DMSO.

  • Solvent B: PEG 400.[4]

  • Solvent C: 20% HP-

    
    -CD in Water.[1]
    
  • Procedure:

    • Dissolve compound in Solvent A (10% of final volume).[2]

    • Add Solvent B (40% of final volume) and vortex.[2]

    • Slowly add Solvent C (50% of final volume) with continuous vortexing.[2]

    • Final Composition: 10:40:50 (DMSO:PEG400:Aq).[2]

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct vehicle based on your experimental constraints.

FormulationLogic Start Start: 5-Methylimidazo[5,1-b]thiazole CheckType Application Type? Start->CheckType InVitro In Vitro (Cells/Enzymes) CheckType->InVitro InVivo In Vivo (Animal Models) CheckType->InVivo DMSOLimit Can tolerate 0.1% DMSO? InVitro->DMSOLimit Route Route of Admin? InVivo->Route DirectDMSO Use 1000x DMSO Stock DMSOLimit->DirectDMSO Yes PreComplex Use 1:1 Tween 80 mix DMSOLimit->PreComplex No (Sensitive Cells) IV Intravenous (IV) Route->IV Oral Oral (PO) / IP Route->Oral SaltForm Protocol A: Acid Salt (pH < 4) IV->SaltForm Avoid Embolism Cosolvent Protocol B: PEG400/CD Mix Oral->Cosolvent Max Bioavailability

Caption: Formulation decision tree for 5-Methylimidazo[5,1-b]thiazole based on application constraints.

References

  • Shionogi & Co., Ltd. (2000). Novel imidazo[5,1-b]thiazole derivatives and fungicides containing the same as the active ingredient. WO2000027852A1. Link

    • Context: Validates the synthesis and use of 5-methylimidazo[5,1-b]thiazole as a key intermediate and notes the necessity of salt form
  • Song, Y., et al. (2026).[5] Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action. Pest Management Science. Link

    • Context: Describes the biological application of the scaffold and structural modific
  • NCI/CADD Group. (2019).[2] Imidazo[2,1-b]thiazole Physicochemical Properties. PubChem CID 817024. Link

    • Context: Provides comparative physicochemical data (LogP, H-bond donors) for the isomeric scaffold, supporting the lipophilicity/weak base profile.

Sources

Validation & Comparative

comparative study of imidazo[5,1-b]thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Emerging Scaffolds vs. Established Isomeric Standards

Executive Summary

Imidazo[5,1-b]thiazole derivatives represent an emerging class of fused heterocyclic compounds, distinct from their well-established isomer, imidazo[2,1-b]thiazole (the Levamisole scaffold). While the 2,1-b isomer is a cornerstone in anticancer and immunomodulatory drug development, recent 2024-2026 data identifies the 5,1-b isomer as a potent scaffold for antifungal applications with high selectivity and low environmental toxicity.

This guide objectively compares the 5,1-b derivatives against commercial standards (Boscalid) and their structural isomers (Levamisole-based anticancer agents), providing experimental protocols and mechanistic insights for researchers in medicinal chemistry and agrochemical development.

Comparative Analysis: Performance & Efficacy
A. Antifungal Potency (Imidazo[5,1-b]thiazole Focus)

Recent studies (2025-2026) highlight the 5,1-b scaffold's superior efficacy against resistant fungal pathogens compared to standard fungicides.

Table 1: Efficacy of Imidazo[5,1-b]thiazole Derivatives vs. Commercial Standards

Compound IDTarget PathogenEfficacy (EC₅₀)Standard Drug (Control)Control EC₅₀Relative Potency
Compound A5 Valsa mali1.31 mg/L Boscalid13.91 mg/L10.6x Higher
Compound E1 Valsa mali1.34 mg/L Boscalid13.91 mg/L10.4x Higher
Compound 18f S. sclerotiorum0.95 mg/L Boscalid0.82 mg/L~Equivalent
Compound 4f S. sclerotiorum0.98 mg/L Boscalid0.82 mg/L~Equivalent

Key Insight: The 5,1-b derivatives A5 and E1 demonstrate an order-of-magnitude improvement in potency against V. mali compared to Boscalid, likely due to a distinct mechanism of action involving membrane disruption rather than sole succinate dehydrogenase (SDH) inhibition.

B. Structural Benchmark: Anticancer Potential (The 2,1-b Isomer Alternative)

To understand the drug development potential of the 5,1-b scaffold, it must be compared to its structural isomer, imidazo[2,1-b]thiazole , which has extensive anticancer data. Researchers can use this data to hypothesize potential cross-activity for 5,1-b derivatives.

Table 2: Anticancer Benchmarks of the Isomeric Imidazo[2,1-b]thiazole Scaffold

Derivative ClassTarget MechanismCell LineIC₅₀ (µM)Standard (Doxorubicin/Colchicine)
Compound 27c Pan-RAF InhibitionMelanoma (A375)0.48 µM ~0.90 µM (Dox)
Compound 5b Tubulin PolymerizationMCF-7 (Breast)0.48 µM 9.1 µM (Colchicine)
Compound 23 EGFR/HER2 InhibitionMCF-71.81 µM 4.17 µM (Dox)
Levamisole ImmunomodulationColon CancerAdjuvantN/A
Mechanism of Action (MOA)

The two isomers exhibit distinct primary biological mechanisms. The 5,1-b series acts primarily through physical disruption of fungal membranes, whereas the 2,1-b series targets intracellular enzymatic and cytoskeletal machinery.

MOA_Comparison cluster_0 Imidazo[5,1-b]thiazole (Emerging) cluster_1 Imidazo[2,1-b]thiazole (Established) Node51b Scaffold: 5,1-b Target1 Fungal Cell Membrane Node51b->Target1 Effect1 ROS Accumulation Target1->Effect1 Effect2 Membrane Permeability (Leakage) Target1->Effect2 Outcome1 Cell Death (Fungicidal) Effect1->Outcome1 Effect2->Outcome1 Node21b Scaffold: 2,1-b Target2 Tubulin (Colchicine Site) Node21b->Target2 Target3 Kinases (BRAF/EGFR) Node21b->Target3 Effect3 G2/M Cell Cycle Arrest Target2->Effect3 Target3->Effect3 Outcome2 Apoptosis (Anticancer) Effect3->Outcome2

Figure 1: Comparative Mechanism of Action. The 5,1-b isomer (blue) triggers oxidative stress and membrane failure, while the 2,1-b isomer (green) disrupts intracellular signaling and division.

Experimental Protocols
A. Synthesis of Imidazo[5,1-b]thiazole Derivatives

Methodology: Intermediate Derivatization & Intramolecular Cyclization.[1][2] This protocol targets the synthesis of pyrazole-containing imidazo[5,1-b]thiazole derivatives (e.g., Compound 18f).[1][2]

Reagents:

  • n-Butyllithium (n-BuLi)

  • Manganese Dioxide (MnO₂)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Phosphorus Oxychloride (POCl₃)

Step-by-Step Protocol:

  • Lithiation: Treat the starting thiazole intermediate with n-BuLi in THF at -78°C. Warm to 25°C to generate the lithiated species.

  • Oxidation: React with the appropriate aldehyde/electrophile, followed by oxidation with MnO₂ in DCM at 25°C to form the ketone intermediate.

  • Reductive Amination: React the ketone with ammonium acetate (CH₃COONH₄) and NaBH₃CN in methanol at 60°C to form the amine.

  • Cyclization: Induce intramolecular nucleophilic substitution using POCl₃ and pyridine. Heat from 0°C to 100°C to close the imidazo[5,1-b] ring.[1]

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via silica gel column chromatography.

Synthesis_Flow Start Thiazole Precursor Step1 1. Lithiation (n-BuLi, -78°C) 2. Electrophile Addition Start->Step1 Step2 Oxidation (MnO₂, DCM) Step1->Step2 Step3 Reductive Amination (NaBH₃CN, MeOH, 60°C) Step2->Step3 Step4 Cyclization (POCl₃, Pyridine, 100°C) Step3->Step4 End Imidazo[5,1-b]thiazole Derivative Step4->End

Figure 2: Synthetic pathway for Imidazo[5,1-b]thiazole ring formation.

B. Biological Assay: Mycelial Growth Inhibition

Purpose: To determine EC₅₀ values against fungal pathogens (e.g., V. mali).[3]

  • Preparation: Dissolve test compounds in DMSO to create stock solutions.

  • Medium: Add stock solutions to sterile Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mg/L). Control plates contain only DMSO.

  • Inoculation: Place a 5mm mycelial plug from an actively growing fungal culture into the center of each plate.

  • Incubation: Incubate at 25°C in the dark for 3-5 days (until control colony reaches 3/4 plate diameter).

  • Measurement: Measure colony diameter (cross-method). Calculate inhibition percentage:

    
    
    (Where C = Control diameter, T = Treatment diameter).
    
  • Analysis: Determine EC₅₀ using log-linear regression analysis.

Toxicity & Safety Profile

A critical advantage of the 5,1-b scaffold over older antifungals is its environmental safety profile.

  • Zebrafish (Acute Toxicity): LC₅₀ > 100 mg/L (Classified as Low Toxicity).

  • Earthworms: No significant mortality observed at effective fungicidal doses.

  • Honeybees: Low contact toxicity compared to organophosphate standards.

  • Comparison: While 2,1-b (Levamisole) has known human side effects (agranulocytosis) requiring careful dosing, the 5,1-b derivatives currently show a wider safety margin in non-target organism models.

References
  • Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action. Source: Pest Management Science (2026).[3] URL:[Link]

  • Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring. Source: Pest Management Science (2025).[1][2] URL:[Link]

  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors. Source: Journal of Medicinal Chemistry (2021).[4] URL:[Link]

  • Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Source: Bioorganic Chemistry (2024).[5] URL:[Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019). URL:[Link]

Sources

Safety Operating Guide

5-Methylimidazo[5,1-b]thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 5-Methylimidazo[5,1-b]thiazole , a fused bicyclic heterocyclic compound. Due to the specific structural properties of the imidazo[5,1-b]thiazole scaffold—often associated with bioactivity (e.g., antifungal or anthelmintic properties)—this substance must be treated as a hazardous pharmaceutical/research intermediate .

Quick Reference: Hazard & Disposal Matrix

ParameterSpecification
Chemical Structure Fused Imidazole & Thiazole rings (Nitrogen/Sulfur containing)
Primary Hazard Class Toxic / Irritant (Treat as bioactive until validated otherwise)
Waste Code (RCRA) Not explicitly P/U-listed; Default to D001 (Ignitable) or D003 (Reactive) if applicable, otherwise Non-Specific Hazardous Waste .
Recommended Method High-Temperature Incineration (with NOx/SOx scrubbing)
Forbidden Disposal ⛔ Do NOT flush down drains. ⛔ Do NOT mix with strong oxidizers (Peroxides, Nitrates).[1]

Immediate Hazard Assessment

Before initiating disposal, you must understand the chemical behavior of the 5-Methylimidazo[5,1-b]thiazole scaffold.

  • Thermal Decomposition : Upon heating or incineration, this compound releases Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) . Standard lab incinerators may not be equipped to handle these emissions; professional waste management services are required.

  • Bioactivity : Derivatives of imidazo[5,1-b]thiazole are frequently investigated for antifungal and pesticidal activity. Assumption of Toxicity : In the absence of a compound-specific LD50, handle as a Category 3 Acute Toxin (Oral/Dermal).

  • Reactivity : The imidazole nitrogen is basic. Avoid mixing with strong acids in waste containers to prevent exothermic reactions or fume generation.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent "lab pack" rejections.

Step-by-Step Segregation Protocol
  • Isolate : Do not mix with general organic solvents (acetone/methanol waste) unless the facility explicitly permits commingled waste.

  • Container Selection : Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the compound is in a solution that might be corrosive.

  • Labeling :

    • Label clearly: "Hazardous Waste - 5-Methylimidazo[5,1-b]thiazole"

    • Add Hazard Pictograms: GHS06 (Skull & Crossbones) and GHS09 (Environmental Hazard) .

    • Note: "Contains Sulfur/Nitrogen Heterocycle - Requires Scrubber Incineration."

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Start: 5-Methylimidazo[5,1-b]thiazole Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Substance Solid->PureSolid Contaminated Is it mixed with other solvents? Liquid->Contaminated SolventCheck Solvent Type? Contaminated->SolventCheck ActionSolid Pack in Wide-Mouth HDPE Jar Label: Toxic Solid PureSolid->ActionSolid Double Bag Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated ActionHalo Segregate: Halogenated Waste Stream (High BTU Incineration) Halogenated->ActionHalo ActionNonHalo Segregate: Non-Halogenated Waste Stream (Standard Incineration) NonHalogenated->ActionNonHalo

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure compatibility with disposal facility capabilities.

Disposal Procedures

Method A: Small-Scale Lab Disposal (Gram quantities)

For research quantities (<100g), the preferred method is Lab Pack Service .

  • Solid Waste :

    • Place the primary container (vial/bottle) inside a clear, sealable plastic bag (secondary containment).

    • Place this bag into a 5-gallon lab pack drum (usually HDPE).

    • Fill void spaces with an inert absorbent (vermiculite) to prevent breakage during transport.

  • Liquid Waste :

    • Neutralization is NOT recommended in the lab due to the potential for unknown byproducts.

    • Precipitate if possible, or dispose of as a solution.

    • Ensure the pH is between 5-9 if mixing with other aqueous streams; otherwise, keep separate.

Method B: Large-Scale/Process Disposal (Kilogram quantities)

For pilot plant or manufacturing waste, Rotary Kiln Incineration is mandatory.

  • Mechanism : The waste is injected into a kiln at >1000°C.

  • Chemical Fate :[2]

    • Carbon

      
      
      
      
      
    • Hydrogen

      
      
      
      
      
    • Nitrogen (Imidazole)

      
      
      
      
      
      (Requires Selective Catalytic Reduction)
    • Sulfur (Thiazole)

      
      
      
      
      
      (Requires Wet Lime Scrubbing)
Visual Workflow: The Incineration Pathway

IncinerationFlow Waste Waste Input (5-Methylimidazo[5,1-b]thiazole) Kiln Rotary Kiln (1000°C - 1200°C) Waste->Kiln Injection Combustion Combustion Gases (CO2, H2O, NOx, SO2) Kiln->Combustion Oxidation Scrubber Wet Scrubber (Lime/Caustic Soda) Combustion->Scrubber Neutralize SOx/NOx Filter Baghouse Filter (Particulates) Scrubber->Filter Stack Clean Emission (N2, CO2, H2O) Filter->Stack

Figure 2: The industrial destruction pathway. Note the critical "Wet Scrubber" stage required to neutralize sulfur dioxide generated from the thiazole ring.

Emergency Procedures (Spills)

If a spill occurs during transport or handling:

  • Evacuate & Ventilate : The dust may be irritating to the respiratory tract.

  • PPE : Wear nitrile gloves, safety goggles, and a P95/N95 respirator.

  • Containment :

    • Solids : Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids : Absorb with vermiculite or sand. Do not use sawdust (combustible).

  • Decontamination : Wash the area with a 5% bleach solution followed by water. The bleach helps oxidize and degrade residual heterocyclic rings.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Imidazo[5,1-b]thiazole derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylimidazo[5,1-b]thiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.